molecular formula C10H8N2O3S B5596902 4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid

4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid

Cat. No.: B5596902
M. Wt: 236.25 g/mol
InChI Key: ZXPINLNSWDXTIZ-UHFFFAOYSA-N
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Description

4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid, also known as MTDA, is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. MTDA is a thiadiazole derivative that possesses a carboxylic acid functional group and a methoxyphenyl substituent. It has been shown to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

Antimicrobial Evaluation

A series of 1,3,4-thiadiazole derivatives, including those derived from 2-(4-formyl-2-methoxyphenoxy) acetic acid, have been synthesized and evaluated for their antimicrobial activities. These derivatives displayed significant activity against several microbial strains, highlighting their potential in antimicrobial research (Noolvi, Patel, Kamboj, & Cameotra, 2016).

Anticancer Activity

The synthesis of 5-(3-indolyl)-2-substituted-1,3,4-thiadiazoles and their cytotoxicity analysis against human cancer cell lines have been conducted. Some derivatives demonstrated significant cytotoxicity, showing promise in cancer research (Kumar, Kumar, Chang, & Shah, 2010).

Auxin Activities

Research on ethyl 3-(4-methoxy phenyl)-1H-pyrazole-5-carboxylate and its derivatives, including 5-substituted-2-amino-1,3,4-thiadiazoles, has been conducted. The findings indicate limited auxin activities and some antiblastic effects on wheat gemma, contributing to agricultural chemistry studies (Yue, Pingping, Yang, Ting, & Jian-zhou, 2010).

Corrosion Inhibition

A study on 2-amino-5-(2-methoxyphenyl)-1,3,4-thiadiazole as a corrosion inhibitor for mild steel in acidic environments shows a high degree of protection. This research is pivotal in industrial applications, particularly in corrosion science (Attou et al., 2020).

Liquid Crystalline Behaviors

Investigations into carboxylic acid derivatives containing the 1,3,4-thiadiazole ring have revealed insights into their liquid crystalline behaviors. This research is significant for materials science, particularly in the development of liquid crystal displays and related technologies (Jaffer, Aldhaif, & Tomi, 2017).

Platelet Aggregation Inhibitory Activity

Research on 4,5-bis(substituted)-1,2,3-thiadiazoles, including those with methoxyphenyl groups, has identified compounds with potential antithrombotic activity. This is particularly relevant for medical research in the development of blood-thinning medications (Thomas, Nishizawa, Zimmermann, & Williams, 1985).

Properties

IUPAC Name

4-(2-methoxyphenyl)-1,2,5-thiadiazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2O3S/c1-15-7-5-3-2-4-6(7)8-9(10(13)14)12-16-11-8/h2-5H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXPINLNSWDXTIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NSN=C2C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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